

Introduction: Unveiling a Sterically Influential Scaffold

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Tert-butyl-1,3-dimethylbenzene**

Cat. No.: **B14754114**

[Get Quote](#)

2-tert-Butyl-1,3-dimethylbenzene, also known as tert-butyl-m-xylene, is an aromatic hydrocarbon with the chemical formula C₁₂H₁₈.^[1] As a substituted benzene derivative, its structure is defined by a central benzene ring functionalized with two methyl groups at the 1 and 3 positions, and a bulky tert-butyl group at the 2 position. This specific substitution pattern creates a sterically crowded environment on the aromatic ring, a feature that profoundly influences its chemical reactivity, spectroscopic properties, and utility as a synthetic building block.

In the fields of medicinal chemistry and materials science, sterically hindered aromatic compounds are of significant interest. The strategic incorporation of bulky groups like the tert-butyl moiety can serve to protect adjacent functional groups, direct the regioselectivity of subsequent reactions, and modulate the pharmacokinetic properties of drug candidates by shielding metabolically susceptible sites.^{[2][3]} This guide provides a detailed examination of the molecular structure of **2-tert-butyl-1,3-dimethylbenzene**, its spectroscopic signature, a validated synthetic approach, and its broader implications in advanced chemical design.

Core Molecular Structure and Conformational Analysis

The defining characteristic of **2-tert-butyl-1,3-dimethylbenzene** is the steric strain imposed by the proximity of the large tert-butyl group to the two ortho-positioned methyl groups. This steric hindrance forces the substituents to adopt conformations that minimize repulsive interactions,

which can lead to slight distortions of the benzene ring from perfect planarity and affect the bond angles between the ring carbons and the substituent groups.[\[4\]](#)

The tert-butyl group, with its tetrahedral carbon atom bonded to three methyl groups, has a large van der Waals radius. Its placement between two other substituents significantly shields the ipso-carbon (C2) and the adjacent aromatic protons. This "steric insulation" is a critical factor in determining the molecule's reactivity profile.[\[5\]](#)

Caption: 2D representation of **2-tert-butyl-1,3-dimethylbenzene**.

Physicochemical and Spectroscopic Data

Precise identification and characterization of **2-tert-butyl-1,3-dimethylbenzene** rely on a combination of physical property measurements and spectroscopic analysis. While comprehensive experimental spectra for this specific isomer are not widely published, its spectroscopic signature can be reliably predicted based on the well-understood effects of its constituent functional groups and by comparison with its isomers.

Table 1: Physicochemical Properties

Property	Value	Source
IUPAC Name	2-tert-butyl-1,3-dimethylbenzene	[1]
CAS Number	1985-64-4	[1]
Molecular Formula	C ₁₂ H ₁₈	[1]
Molecular Weight	162.27 g/mol	[1]

| XLogP3 | 4.3 |[\[1\]](#) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this molecule. The symmetry and substitution pattern give rise to a distinct set of signals in both ¹H and ¹³C NMR spectra.

- ^1H NMR Spectroscopy: The molecule possesses several electronically distinct protons. The nine protons of the tert-butyl group are equivalent and will appear as a sharp singlet. The six protons of the two methyl groups are also equivalent and will appear as another singlet. The three aromatic protons are non-equivalent and will likely appear as a complex multiplet pattern in the aromatic region.

Table 2: Predicted ^1H NMR Chemical Shifts

Protons	Predicted δ (ppm)	Multiplicity	Integration	Rationale
$-\text{C}(\text{CH}_3)_3$	~1.3	Singlet	9H	Standard range for tert-butyl protons. [6]
Ar-CH ₃	~2.3	Singlet	6H	Benzylic protons, deshielded by the ring.[7]

| Ar-H | 6.9 - 7.2 | Multiplet | 3H | Aromatic region; complex splitting expected.[7] |

- ^{13}C NMR Spectroscopy: Due to symmetry, several carbon atoms are equivalent. We would predict a total of 8 distinct signals: 2 for the tert-butyl group (quaternary and primary), 2 for the methyl groups and their attached ring carbons, and 4 for the remaining aromatic carbons.

Table 3: Predicted ^{13}C NMR Chemical Shifts

Carbon	Predicted δ (ppm)	Rationale
$-\text{C}(\text{CH}_3)_3$	~34	Quaternary carbon of the t-butyl group.[8]
$-\text{C}(\text{CH}_3)_3$	~31	Primary carbons of the t-butyl group.[8]
$\text{Ar}-\text{CH}_3$	~21	Methyl group carbons.[9]
C1, C3	~137	Aromatic carbons bonded to methyl groups.[10]
C2	~149	Aromatic carbon bonded to the t-butyl group.[10]
C4, C6	~125	Aromatic C-H carbons.[9]

| C5 | ~128 | Aromatic C-H carbon.[9] |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by C-H and C-C bond vibrations. Key absorptions are expected for the aromatic ring and the aliphatic substituents.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3100-3000	C-H Stretch	Aromatic
2970-2850	C-H Stretch	Aliphatic (t-Butyl, Methyl)
1600, 1480	C=C Stretch	Aromatic Ring
1365	C-H Bend	t-Butyl (characteristic doublet)

| 850-750 | C-H Bend | Aromatic (substitution pattern) |

Proposed Synthesis: Friedel-Crafts Alkylation

A robust and industrially scalable method for synthesizing **2-tert-butyl-1,3-dimethylbenzene** is the Friedel-Crafts alkylation of m-xylene.[11] This electrophilic aromatic substitution reaction utilizes an alkyl halide (tert-butyl chloride) and a strong Lewis acid catalyst, such as aluminum chloride (AlCl_3), to generate a tert-butyl carbocation, which then alkylates the aromatic ring.[12] [13]

The choice of a tertiary halide is crucial as the resulting tertiary carbocation is stable and not prone to rearrangement, ensuring the selective installation of the tert-butyl group.[14] The methyl groups on m-xylene are ortho, para-directing; alkylation is sterically favored at the 2-position over the 4- or 6-positions.

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of **2-tert-butyl-1,3-dimethylbenzene**.

Experimental Protocol: A Representative Procedure

Objective: To synthesize **2-tert-butyl-1,3-dimethylbenzene** via Friedel-Crafts alkylation.

Materials:

- m-Xylene
- tert-Butyl chloride
- Anhydrous aluminum chloride (AlCl_3)
- Dichloromethane (anhydrous)
- Ice-cold water

- Concentrated HCl
- Diethyl ether or other suitable extraction solvent
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, addition funnel, magnetic stirrer, condenser, ice bath

Procedure:

- Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer and an addition funnel under an inert atmosphere (e.g., nitrogen or argon). Cool the flask in an ice bath.
- Initial Charge: Charge the flask with m-xylene and anhydrous dichloromethane.
- Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride to the stirred solution. Causality: Anhydrous conditions are critical as AlCl_3 reacts violently with water, deactivating the catalyst.
- Electrophile Addition: Add tert-butyl chloride to the addition funnel and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature below 10°C. Causality: Slow addition controls the exothermic reaction and minimizes potential side reactions like polyalkylation.
- Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.
- Quenching: Slowly and carefully pour the reaction mixture over crushed ice. Add a small amount of concentrated HCl to dissolve any aluminum salts. Causality: The quench deactivates the AlCl_3 catalyst and separates the organic product from the inorganic byproducts.
- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2-3 times). Combine the organic layers.
- Washing & Drying: Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to remove any residual acid. Dry the organic layer over

anhydrous magnesium sulfate.

- Isolation: Filter off the drying agent and remove the solvent by rotary evaporation.
- Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure **2-tert-butyl-1,3-dimethylbenzene**.

Applications in Drug Discovery and Advanced Synthesis

The **2-tert-butyl-1,3-dimethylbenzene** scaffold is more than a simple solvent or intermediate. The principles embodied by its structure—namely, steric shielding and controlled substitution—are directly applicable to modern drug design.

- Metabolic Shielding: In drug development, a common failure point is rapid metabolic degradation by cytochrome P450 enzymes. Introducing a bulky tert-butyl group near a metabolically labile position can act as a "steric shield," hindering enzyme access and thereby increasing the drug's half-life and oral bioavailability.[\[2\]](#)
- Receptor Selectivity: The defined three-dimensional shape of the tert-butyl group can be exploited to enhance binding affinity and selectivity for a specific biological target. By occupying a particular hydrophobic pocket in a receptor or enzyme active site, it can orient the rest of the molecule for optimal interaction, discriminating between closely related receptor subtypes.
- Bioisosteric Replacement: The benzene ring is a ubiquitous feature in pharmaceuticals but can be associated with metabolic liabilities. Saturated, C(sp³)-rich scaffolds are increasingly used as "bioisosteres" to replace benzene rings, often improving properties like solubility and metabolic stability.[\[15\]](#)[\[16\]](#)[\[17\]](#) Understanding the steric and electronic properties of substituted benzenes like **2-tert-butyl-1,3-dimethylbenzene** provides a crucial baseline for designing such advanced bioisosteric replacements.

References

- BenchChem. (n.d.). The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects.
- Barclay, L. R. C., et al. (n.d.). Sterically Hindered Aromatic Compounds. IV.

- BenchChem. (n.d.). The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects.
- Poater, J., et al. (2018). Steric/π-Electronic Insulation of the carbo-Benzene Ring: Dramatic Effects of tert-Butyl Versus Phenyl Crowns on Geometric, Chromophoric, Redox, and Magnetic Properties. PubMed. [Link]
- Cetin, M. M. (2026). Sterically Driven Pathways in Schiff Base Formation: tert-Butyl Effects on Hindered Imines. Thieme.
- Human Metabolome Database. (n.d.). ^{13}C NMR Spectrum (1D, 1000 MHz, D₂O, predicted) (HMDB0061749).
- MacMillan, D. W. C., et al. (2024). Three-dimensional saturated C(sp³)-rich bioisosteres for benzene. PubMed Central.
- Unknown. (2014). The Friedel-Crafts Reaction.
- National Center for Biotechnology Information. (n.d.). **2-tert-Butyl-1,3-dimethylbenzene**. PubChem.
- Unknown. (n.d.). Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene.
- Meanwell, N. A. (2021).
- MacMillan, D. W. C., et al. (n.d.). General Access to Cubanes as Benzene Bioisosteres. PubMed Central.
- Doc Brown's Chemistry. (n.d.). C₈H₁₀ 1,3-dimethylbenzene H-1 proton nmr spectrum.
- Unknown. (n.d.).
- Scribd. (n.d.). Friedel-Crafts Alkylation Lab Guide.
- EduBirdie. (n.d.). Friedel-Crafts Alkylation | Eastern Kentucky University.
- LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Unknown. (2016). Molecular Modeling of the Tert-Butyl Hydroperoxide NMR 1H and 13C Spectra. CyberLeninka.
- SpectraBase. (n.d.). 2-tert-Butyl-3,3-dimethyl-1-butene - Optional[^{13}C NMR] - Chemical Shifts.
- American Chemical Society. (2022). Saturated bioisosteres of benzene: Unique building blocks for drug discovery - ACS Fall 2025.
- NOP - Sustainability in the organic chemistry lab course. (n.d.). 13C-NMR.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-tert-Butyl-1,3-dimethylbenzene | C12H18 | CID 529015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Three-dimensional saturated C(sp³)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Steric/π-Electronic Insulation of the carbo-Benzene Ring: Dramatic Effects of tert-Butyl versus Phenyl Crowns on Geometric, Chromophoric, Redox, and Magnetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-tert-Butyl-3,5-dimethylbenzene(98-19-1) 1H NMR [m.chemicalbook.com]
- 7. C8H10 1,3-dimethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 m-xylene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. 1-tert-Butyl-3,5-dimethylbenzene(98-19-1) 13C NMR [m.chemicalbook.com]
- 10. 1,3-DI-TERT-BUTYLBENZENE(1014-60-4) 13C NMR [m.chemicalbook.com]
- 11. scribd.com [scribd.com]
- 12. ocf.berkeley.edu [ocf.berkeley.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. cerritos.edu [cerritos.edu]
- 15. Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. General Access to Cubanes as Benzene Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Saturated bioisosteres of benzene: Unique building blocks for drug discovery - American Chemical Society [acs.digitellinc.com]
- To cite this document: BenchChem. [Introduction: Unveiling a Sterically Influential Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14754114#2-tert-butyl-1-3-dimethylbenzene-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com